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Introduction

Codeine, an opioid analgesic, is utilized for the management of mild to moderate pain and as
an antitussive. Its sulphate salt is a common formulation. The preclinical toxicological
assessment of codeine sulphate is critical for understanding its safety profile before human
administration. This document provides a comprehensive overview of the preclinical toxicology
of codeine, summarizing findings from acute, sub-chronic, chronic, genetic, and reproductive
toxicity studies. The information is intended for researchers, scientists, and drug development
professionals, presenting quantitative data in structured tables, detailing experimental
protocols, and visualizing key pathways and workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance
after a single exposure or a short series of exposures.[1] The median lethal dose (LD50), the
dose lethal to 50% of the test population, is a common metric from these studies.[2][3]

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study, often referred to as a "limit test," follows a protocol like the
one outlined below, based on general guidelines for toxicology testing.[2][4]

o Test Animals: Fischer 344 rats or B6C3F1 mice are commonly used.[5] Animals are fasted
overnight (for rats) or for a few hours (for mice) before administration.[2]
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o Test Substance: A single lot of codeine sulphate is used, typically suspended in a vehicle
like 1% methylcellulose.[5]

o Administration: The substance is administered via oral gavage. The volume generally does
not exceed 1 ml/100 g body weight for rodents.[4]

o Dose Levels: Arange of doses is used to determine the dose-response relationship for
lethality. For a limit test, a high dose (e.g., 5 g/kg) is administered. If mortality occurs, lower
doses are tested.[2]

o Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to
14 days post-administration.[2]

o Endpoints: Key endpoints include mortality, clinical signs of toxicity (e.g., sedation,
respiratory depression, seizures), and gross pathological findings at necropsy.[6][7][8]

Quantitative Data: Acute Toxicity

The LD50 values for codeine and its salts vary by species and route of administration.

Compound Species Route LD50 (mg/kg) Reference
Codeine Rat Oral 427 [9][10]
Codeine Rat Intravenous 75 [O][11]
Codeine Rat Subcutaneous 229 [O1[11]
Codeine Mouse Oral 250 [10][11]
Codeine

Rat Oral 266 9]
Phosphate
Codeine

Rat Intravenous 54 9]
Phosphate
Codeine

Rat Subcutaneous 365 [9]
Phosphate
Codeine

Rat Intramuscular 208 9]
Phosphate
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Experimental Workflow: Acute Toxicity Study

Preparation Phase

Animal Acclimation Test Substance Preparation
(e.g., Rats, Mice) (Codeine Sulphate in Vehicle)

Administration Phase

(Single Oral Gavage)

Observation Phase

Clinical Observation
(14 Days)

Record Mortality & Signs
(e.g., Sedation, Respiratory Distress)

Analysis Phase

(Gross Necropsa Q_DSO CalculatiorD

Click to download full resolution via product page

Caption: Workflow for a typical acute oral toxicity study.

Sub-chronic and Chronic Toxicity

Repeat-dose toxicity studies evaluate the effects of a substance following prolonged exposure,
from sub-chronic (e.g., 90 days) to chronic (e.g., up to 2 years) durations.[1][12] These studies

are crucial for identifying target organ toxicity and determining a No-Observed-Adverse-Effect
Level (NOAEL).[13][14]
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Experimental Protocol: 13-Week Sub-Chronic Feed Study (NTP TR-455)

The following protocol is based on studies conducted by the National Toxicology Program
(NTP).[10][11]

Test Animals: F344/N rats and B6C3F1 mice (10 animals/sex/dose group).[10]
o Test Substance: Codeine mixed into NIH-07 feed.[10]

o Administration: Daily administration via feed for 13 weeks.[10]

e Dose Levels (Rats): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[10]

e Dose Levels (Mice): 0, 390, 781, 1,562, 3,125, or 6,250 ppm.[10]

e Observation and Endpoints:

[¢]

Clinical Observations: Monitored daily for signs of toxicity.[15]

[e]

Body Weight and Feed Consumption: Measured weekly.[10]

o

Hematology and Clinical Chemistry: Blood samples collected at sacrifice.

[¢]

Necropsy and Histopathology: Gross examination of all animals and microscopic
examination of organs and tissues.[15]

Quantitative Data: 14-Day and 13-Week Toxicity Studies
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. Species / Dose Levels o
Study Duration . . Key Findings Reference
Strain (ppm in feed)
Mortalities at
>6250 ppm.
Dose-related
decrease in final
body weight.
0, 1562, 3125, Lymphoid
14-Day Rat / F344/N 6250, 12500, depletion of [10]
25000 thymus,
hyperplasia in
forestomach, and
testicular
degeneration at
>12500 ppm.
No mortalities.
0. 781, 1562, Decreased body
weight at 12500
14-Day Mouse / B6C3F1 3125, 6250, [10]
12500 ppm. No gross or
histopathological
findings reported.
Decreased body
weight in males
at all doses and
0, 390, 781, in females at
13-Week Rat / F344/N 1562, 3125, >1562 ppm. No [10]
6250 histopathological
lesions reported
at the doses
studied.
13-Week Mouse / B6C3F1 0, 390, 781, Two male [10]
1562, 3125, mortalities at
6250 3125 ppm.

Decreased body

weight in males
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only at 6250
ppm. No
histopathological

lesions reported.

Carcinogenicity

Carcinogenicity studies are long-term assessments, typically lasting two years in rodents, to
evaluate the tumor-forming potential of a substance.[16][17]

Experimental Protocol: Two-Year Carcinogenicity Bioassay

Test Animals: F344/N rats and B6C3F1 mice.[18]
e Administration: Codeine administered in the diet.[18]

e Dose Levels: Up to 70 mg/kg/day for male rats, 80 mg/kg/day for female rats, and 100
mg/kg/day for male and female mice.[18]

o Duration: Two years.[18]

o Endpoints: Survival, body weight, clinical signs, and comprehensive histopathological
examination for neoplastic and non-neoplastic lesions.

Findings

In two-year dietary studies, there was no evidence of carcinogenic activity of codeine in male or
female F344/N rats or B6C3F1 mice.[18]

Genotoxicity

Genotoxicity assays assess the potential of a substance to damage genetic material (DNA). A
standard battery of tests includes an in vitro bacterial reverse mutation assay (Ames test), an in
vitro chromosomal aberration assay, and an in vivo test like the micronucleus assay.[19][20]

Experimental Protocols
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e In Vitro - Ames Test: This test uses various strains of Salmonella typhimurium to detect point

mutations (gene mutations).

e In Vitro - Chromosomal Aberration Assay: This assay uses mammalian cells (e.g., Chinese

Hamster Ovary cells or human lymphocytes) to assess for structural chromosomal damage.

[10]

 In Vivo - Micronucleus Assay: Mice are treated with the test substance, and bone marrow is

examined for micronuclei in polychromatic erythrocytes, an indicator of chromosomal

damage.[19]

e In Vivo - Comet Assay: This assay measures DNA strand breaks in individual cells. Blood is

collected from treated mice for analysis.[19]

Genotoxicity Findings

Metabolic
Assay System L Result Reference
Activation
Ames Test S. typhimurium With and Without  Negative [10]
Chromosomal Human ] Positive
_ With , [10]
Aberration Lymphocytes (Clastogenic)
Micronucleus Swiss Albino ]
o N/A Negative [19]
Test Mice (in vivo)
Swiss Albino )
Comet Assay N/A Negative [19]

Mice (in vivo)

Conclusion: Codeine was not mutagenic in the Ames test but showed clastogenic potential in

an in vitro chromosomal aberration assay. However, in vivo studies in mice did not indicate

genotoxic activity.[10][19]

Reproductive and Developmental Toxicity

These studies investigate potential adverse effects on fertility and fetal development.[21]

Experimental Protocol: Developmental Toxicity Study (Hamster)
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The following protocol is based on published literature.[18][22]

Test Animals: Timed-pregnant LVG Syrian hamsters.[22]

Administration: Oral gavage, twice daily (b.i.d.) on Gestational Days 5-13.[22]

Dose Levels: 0, 10, 50, or 150 mg/kg, b.i.d.[22]

Endpoints:
o Maternal: Mortality, body weight gain, clinical signs, and organ weights.[22]

o Developmental: Number of implantations, resorptions, live/dead fetuses, fetal body weight,
and external, visceral, and skeletal malformations.[22]

Reproductive and Developmental Toxicity Findings
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Species Doses (mg/kg) Route Key Findings Reference
73 to 360 (single Cranioschisis in
Hamster Oral [18]
dose) all fetuses.
Increased
resorptions,

decreased fetal
] ) body weight.
Hamster 150 (twice daily) Oral ) [18][22]
Meningoencepha
locele observed.
Maternal toxicity

noted.

Increased
embryo

Rat 120 Oral resorption (at [18]
maternally toxic

doses).

Increased
Mouse 100 (single dose)  Subcutaneous embryo [18]

resorption.

Increased
resorptions and
) decreased fetal
150 & 300 (twice )
Mouse ) Oral body weight. [22]

daily) -
Maternal toxicity
noted at 300

mg/kg.

» NOAEL for Developmental Toxicity: 10 mg/kg b.i.d. in hamsters and 75 mg/kg b.i.d. in mice.
[22]

» NOAEL for Maternal Toxicity: 50 mg/kg b.i.d. in hamsters and 150 mg/kg b.i.d. in mice.[22]

Key Signaling and Metabolic Pathways
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The pharmacological and toxicological effects of codeine are primarily mediated by its
metabolites, particularly morphine. The metabolic pathway is a critical determinant of both
efficacy and toxicity.[23]

Codeine Metabolism Pathway
Codeine is a prodrug that undergoes metabolism in the liver.[24]

o O-demethylation: Approximately 5-10% of codeine is converted to morphine by the
cytochrome P450 enzyme CYP2D6. Morphine is a potent mu-opioid receptor (MOR) agonist
and is responsible for most of codeine's analgesic effects and many of its toxic effects,
including respiratory depression.[25][26]

e N-demethylation: About 10% is converted to norcodeine by CYP3A4.[25]

e Glucuronidation: A large portion of codeine is directly conjugated with glucuronic acid to form
codeine-6-glucuronide by UGT2B7. This metabolite also has analgesic activity.[24][25]

Genetic polymorphisms in CYP2D6 can lead to significant variability in morphine formation.
"Ultra-rapid metabolizers" are at increased risk for morphine toxicity even at standard doses of
codeine.[27]

Hepatic Metabolism
O-demethylation
N-demethylation
Codeine (=10%) »( cYPaa4
Glucuronidation

(~809%%)

Opioid Toxicity
(Respiratory Depression,
Sedation, Coma)

Morphine
(Active Metabolite)

Analgesia

Codeine-6-Glucuronide
(Active Metabolite)
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Caption: Metabolic pathway of codeine in the liver.

Mechanism of Opioid-Induced Respiratory Depression

The most life-threatening toxic effect of codeine and other opioids is respiratory depression.[18]
[28]

e Receptor Binding: Morphine (from codeine metabolism) binds to mu-opioid receptors
(MORSs) in the brainstem, specifically in respiratory control centers like the pre-Bétzinger
complex and the retrotrapezoid nucleus.

e Cellular Inhibition: Activation of MORs leads to the inhibition of neuronal activity. This occurs
through G-protein coupling that:

o Inhibits adenylyl cyclase, reducing cyclic AMP (CAMP).

o Opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing
hyperpolarization.

o Closes voltage-gated calcium channels, reducing neurotransmitter release.

o Reduced Respiratory Rhythm: The overall effect is a blunting of the response to hypercapnia
(elevated CO2 levels) and hypoxia, leading to a decreased respiratory rate and tidal volume,
which can progress to apnea and death.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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